Cas no 2172117-44-9 (3-{(tert-butoxy)carbonylamino}-3-(3,3-difluorocyclobutyl)butanoic acid)

3-{(tert-Butoxy)carbonylamino}-3-(3,3-difluorocyclobutyl)butanoic acid is a versatile intermediate in organic synthesis, particularly valuable for the construction of complex molecules in pharmaceutical and agrochemical research. Its key structural features include a tert-butoxycarbonyl (Boc) protected amine and a 3,3-difluorocyclobutyl moiety, which enhance stability and reactivity in selective transformations. The carboxylic acid functionality allows for further derivatization, making it useful in peptide coupling and other conjugation reactions. The difluorocyclobutyl group contributes to improved metabolic stability and lipophilicity in target compounds. This compound is well-suited for applications requiring precise stereochemical control and fluorinated building blocks, offering advantages in drug discovery and material science.
3-{(tert-butoxy)carbonylamino}-3-(3,3-difluorocyclobutyl)butanoic acid structure
2172117-44-9 structure
Product name:3-{(tert-butoxy)carbonylamino}-3-(3,3-difluorocyclobutyl)butanoic acid
CAS No:2172117-44-9
MF:C13H21F2NO4
Molecular Weight:293.306951284409
CID:6422988
PubChem ID:165803464

3-{(tert-butoxy)carbonylamino}-3-(3,3-difluorocyclobutyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{(tert-butoxy)carbonylamino}-3-(3,3-difluorocyclobutyl)butanoic acid
    • EN300-1287704
    • 3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)butanoic acid
    • 2172117-44-9
    • インチ: 1S/C13H21F2NO4/c1-11(2,3)20-10(19)16-12(4,7-9(17)18)8-5-13(14,15)6-8/h8H,5-7H2,1-4H3,(H,16,19)(H,17,18)
    • InChIKey: LPPSNHRXBFRKJM-UHFFFAOYSA-N
    • SMILES: FC1(CC(C1)C(C)(CC(=O)O)NC(=O)OC(C)(C)C)F

計算された属性

  • 精确分子量: 293.14386448g/mol
  • 同位素质量: 293.14386448g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 398
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • XLogP3: 2.1

3-{(tert-butoxy)carbonylamino}-3-(3,3-difluorocyclobutyl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1287704-10000mg
3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)butanoic acid
2172117-44-9
10000mg
$3929.0 2023-10-01
Enamine
EN300-1287704-1.0g
3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)butanoic acid
2172117-44-9
1g
$0.0 2023-06-07
Enamine
EN300-1287704-250mg
3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)butanoic acid
2172117-44-9
250mg
$840.0 2023-10-01
Enamine
EN300-1287704-2500mg
3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)butanoic acid
2172117-44-9
2500mg
$1791.0 2023-10-01
Enamine
EN300-1287704-100mg
3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)butanoic acid
2172117-44-9
100mg
$804.0 2023-10-01
Enamine
EN300-1287704-1000mg
3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)butanoic acid
2172117-44-9
1000mg
$914.0 2023-10-01
Enamine
EN300-1287704-500mg
3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)butanoic acid
2172117-44-9
500mg
$877.0 2023-10-01
Enamine
EN300-1287704-50mg
3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)butanoic acid
2172117-44-9
50mg
$768.0 2023-10-01
Enamine
EN300-1287704-5000mg
3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)butanoic acid
2172117-44-9
5000mg
$2650.0 2023-10-01

3-{(tert-butoxy)carbonylamino}-3-(3,3-difluorocyclobutyl)butanoic acid 関連文献

3-{(tert-butoxy)carbonylamino}-3-(3,3-difluorocyclobutyl)butanoic acidに関する追加情報

3-{(tert-butoxy)carbonylamino}-3-(3,3-difluorocyclobutyl)butanoic Acid: A Comprehensive Overview

The compound 3-{(tert-butoxy)carbonylamino}-3-(3,3-difluorocyclobutyl)butanoic acid, with the CAS number 2172117-44-9, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its unique structural features, which include a tert-butoxy carbonyl amino group and a 3,3-difluorocyclobutyl moiety attached to a butanoic acid backbone. These structural elements contribute to its intriguing chemical properties and potential applications in drug development.

The synthesis of this compound involves a series of carefully designed reactions, including the incorporation of the tert-butoxy carbonyl (BOC) group, which is a common protecting group in peptide synthesis. The presence of the BOC group allows for precise control over the reactivity of the amino group during subsequent reaction steps. Additionally, the 3,3-difluorocyclobutyl ring introduces rigidity and fluorine substituents into the molecule, which can enhance its pharmacokinetic properties such as bioavailability and metabolic stability.

Recent studies have highlighted the potential of this compound as a precursor in the development of novel therapeutic agents. For instance, researchers have explored its role in peptide-based drug design, where the BOC-protected amino group can be selectively deprotected to form peptide bonds. The cyclobutane ring, with its strained geometry and fluorine substituents, has been shown to improve the binding affinity of bioactive molecules to their target proteins. This makes it an attractive candidate for use in drug discovery programs targeting various diseases, including cancer and infectious diseases.

In terms of chemical synthesis, this compound represents a challenging yet rewarding target for organic chemists. The construction of the 3,3-difluorocyclobutyl group requires specialized techniques such as ring-closing metathesis or fluorination reactions under specific conditions. The integration of this group with the butanoic acid backbone necessitates precise control over stereochemistry and regioselectivity to ensure the desired product is obtained.

Moreover, this compound has been utilized as a building block in the synthesis of more complex molecules with advanced functionalities. For example, it has been employed in the construction of macrocyclic compounds and bioconjugates, where its structural versatility provides a platform for further chemical modifications. The ability to modify both the BOC-protected amino group and the cyclobutane ring allows for extensive functionalization, making it a valuable intermediate in multi-step synthesis workflows.

From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided insights into its molecular structure, conformational preferences, and solid-state packing arrangements. Such detailed characterization is essential for understanding its behavior in different chemical environments and for ensuring its quality as a reagent or intermediate in pharmaceutical manufacturing.

In conclusion, 3-{(tert-butoxy)carbonylamino}-3-(3,3-difluorocyclobutyl)butanoic acid stands out as a versatile and intriguing molecule with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups and structural features positions it as an important tool for researchers seeking to develop innovative therapeutic agents. As ongoing research continues to uncover new applications and synthetic strategies for this compound, its role in advancing chemical science is likely to grow even further.

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